molecular formula C6H2Br2ClF B3183510 1,4-Dibromo-2-chloro-5-fluorobenzene CAS No. 1000572-83-7

1,4-Dibromo-2-chloro-5-fluorobenzene

Cat. No.: B3183510
CAS No.: 1000572-83-7
M. Wt: 288.34
InChI Key: ZQSNVYKWHDKFKO-UHFFFAOYSA-N
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Description

“1,4-Dibromo-2-chloro-5-fluorobenzene” is a type of polyhalo substituted benzene . It’s important to note that there seems to be some confusion in the naming of this compound. The compound “1,4-Dibromo-2,5-difluorobenzene” is also mentioned in the search results .


Synthesis Analysis

The compound can be synthesized through various methods. One such method involves the Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids .


Chemical Reactions Analysis

The compound undergoes Suzuki coupling with 2-cyanoarylboronic esters to form the corresponding biphenyls . These biphenyls are the precursors for synthesizing 6-substituted phenanthridines .

Scientific Research Applications

Vibrational Spectroscopy Analysis

The vibrational spectroscopy of 2-chloro-1,3-dibromo-5-fluorobenzene, closely related to 1,4-dibromo-2-chloro-5-fluorobenzene, was studied using Wilson's FG matrix mechanism based on General Valence Force Field (GVFF) for both in-plane and out-of-plane vibrations. This research aids in understanding the molecular vibrational modes and potential energy constants, providing insight into the compound's structural characteristics (Ilango et al., 2008).

Crystal Structure Prediction

A first principles prediction was conducted for the crystal structure of C6Br2ClFH2, including 1,3-dibromo-2-chloro-5-fluorobenzene. This study constructed an intermolecular potential for the molecule using SAPT(DFT) interaction energy calculations. It provides crucial insights into the crystal packing and potential applications in materials science (Misquitta et al., 2008).

Synthetic Chemistry Applications

Research on the synthesis of functionalized fluorinated terphenyls highlighted the use of site-selective Suzuki–Miyaura cross-coupling reactions involving dibrominated fluorobenzenes, including this compound. This study demonstrates the compound's utility in constructing complex organic frameworks, pivotal for pharmaceutical and material science applications (Sharif et al., 2013).

Organometallic Chemistry

The use of partially fluorinated benzenes, including structures similar to this compound, in organometallic chemistry and transition-metal-based catalysis was explored. These compounds, due to fluorine substituents, exhibit unique interactions with metal centers, facilitating their use as solvents or ligands in catalytic processes. This research provides a foundation for developing new catalytic systems with enhanced efficiency and selectivity (Pike et al., 2017).

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

1,4-dibromo-2-chloro-5-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2ClF/c7-3-2-6(10)4(8)1-5(3)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSNVYKWHDKFKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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